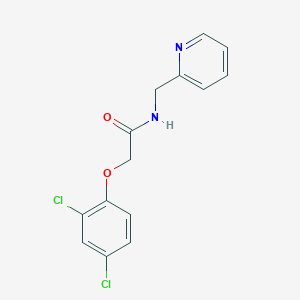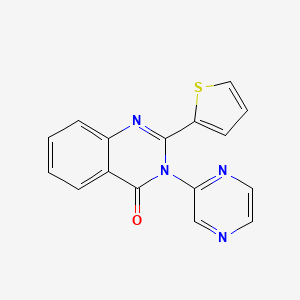![molecular formula C19H21NO2 B5765548 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one](/img/structure/B5765548.png)
1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one, also known as PD98059, is a highly specific inhibitor of the MAP kinase kinase (MEK) signaling pathway. This compound has been widely used in scientific research to study the role of the MEK pathway in various biological processes.
Mecanismo De Acción
1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one acts as a highly specific inhibitor of the MEK pathway by binding to the ATP-binding site of MEK1 and preventing its activation. This results in the inhibition of downstream signaling pathways, including the ERK pathway, which play crucial roles in cellular processes such as proliferation and differentiation.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. Additionally, this compound has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one is its high specificity for the MEK pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. Additionally, this compound has been well-characterized and is widely available for use in laboratory experiments. However, one limitation of 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one is its relatively short half-life, which can limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are numerous future directions for research involving 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one. One area of interest is the development of more potent and specific MEK inhibitors that can be used for therapeutic purposes. Additionally, further research is needed to fully understand the role of the MEK pathway in various biological processes and to identify potential targets for therapeutic intervention. Finally, there is a need for further investigation into the potential side effects and toxicity of MEK inhibitors, particularly in the context of long-term use.
Métodos De Síntesis
The synthesis of 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one involves the reaction of 4-methoxybenzaldehyde with 4-methylbenzylamine to form an imine intermediate, which is then reduced with sodium borohydride to yield the final product. This synthesis method has been well-established and is commonly used in the laboratory.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one has been extensively used in scientific research to study the role of the MEK pathway in various biological processes, including cell proliferation, differentiation, and apoptosis. This compound has been shown to inhibit the activation of the MEK pathway, leading to downstream effects on cellular processes.
Propiedades
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-[(4-methylphenyl)methylamino]but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14-4-6-16(7-5-14)13-20-15(2)12-19(21)17-8-10-18(22-3)11-9-17/h4-12,20H,13H2,1-3H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJJUTKOFRIKGT-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=CC(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN/C(=C/C(=O)C2=CC=C(C=C2)OC)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-methoxyphenyl)-3-[(4-methylphenyl)methylamino]but-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5765473.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5765479.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5765486.png)

![1-{3-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5765493.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethyl-N-isopropylurea](/img/structure/B5765510.png)

![4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B5765518.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5765525.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5765531.png)
![1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5765533.png)


![3-amino-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B5765558.png)